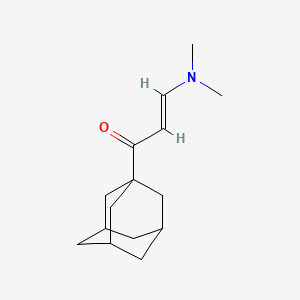
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one, also known as ADMDP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. ADMDP is a small molecule that belongs to the class of enaminones and has a unique chemical structure that makes it highly versatile and useful in various research applications. In
Applications De Recherche Scientifique
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been extensively studied for its potential applications in drug discovery, particularly in the development of new antiviral, anticancer, and anti-inflammatory agents. The unique chemical structure of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one makes it a promising scaffold for the design and synthesis of novel compounds with improved pharmacological properties. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one and its derivatives have been shown to exhibit a wide range of biological activities, including inhibition of viral replication, induction of apoptosis in cancer cells, and suppression of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in viral replication and cancer cell proliferation. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one also appears to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific research application. In vitro studies have demonstrated that (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one and its derivatives can inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to suppress the production of inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has several advantages as a research tool, including its small size, unique chemical structure, and ease of synthesis. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one can be readily modified to generate a library of derivatives with varying pharmacological properties. However, (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure accurate and reliable results.
Orientations Futures
For the research on (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one include the development of novel derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other disease areas, such as neurodegenerative disorders and autoimmune diseases. The use of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one as a tool for chemical biology and drug discovery is expected to continue to grow in the coming years, as more researchers recognize its potential as a versatile and useful scaffold for the design of novel compounds.
Méthodes De Synthèse
The synthesis of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one involves the condensation reaction between adamantane-1-carboxaldehyde and dimethylaminoacetone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The yield of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCJRWKOLBHGG-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

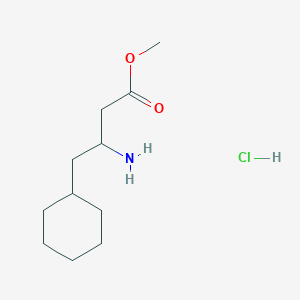
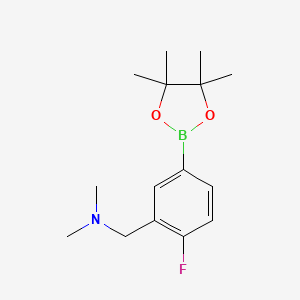
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)
![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

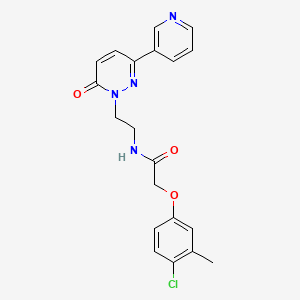
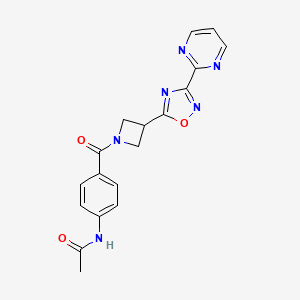
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)



![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)